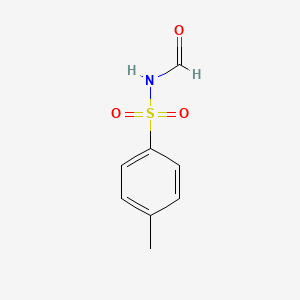

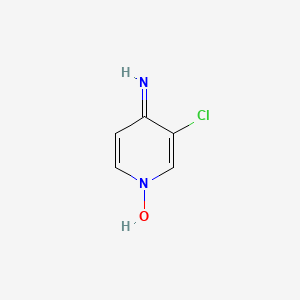

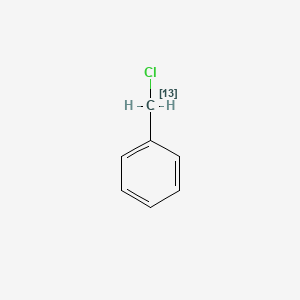

![molecular formula C7H6N2O2 B1601107 5-Aminobenzo[d]isoxazol-3(2H)-one CAS No. 73498-28-9](/img/structure/B1601107.png)

5-Aminobenzo[d]isoxazol-3(2H)-one

Overview

Description

5-Aminobenzo[d]isoxazol-3(2H)-one is a chemical compound with the CAS Number: 73498-28-9 . It has a molecular weight of 150.14 and its IUPAC name is 5-amino-1,2-benzisoxazol-3(2H)-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,8H2,(H,9,10) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Green Chemistry in Synthesis

- Water-Promoted Synthesis : A study by Zhang et al. (2011) found that tandem reactions of isothiocyanates with 2-aminothiophenols or 2-aminophenols in water efficiently produce 2-aminobenzothiazoles and 2-aminobenzoxazoles. This method offers environmental benefits and practical simplicity (Zhang, Jia, Wang, & Fan, 2011).

Antimicrobial Applications

- Lipophilic Benzoxazoles : Vinšová et al. (2004) synthesized lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, showing activity against Mycobacterium tuberculosis and some nontuberculous strains where isoniazid was inactive (Vinšová, Horák, Buchta, & Kaustová, 2004).

Cancer Research

- Synthesis for Cancer Research : A study by Altug et al. (2014) describes the synthesis of 5-aminoisoxazoles using α-chlorooximes and 2-phenylsulfonyl acetonitrile. Some compounds showed notable cytotoxic properties against various cancer cell lines (Altug, Büyükbayram, Kavas, & Yavuz, 2014).

Organic Chemistry and Catalysis

- Isoxazole Strategy for α-Aminopyrrole Derivatives : Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, offering a route to pyrrolo-containing products (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).

Environmental Chemistry

- Herbicide Hydrolysis : Research by Rouchaud et al. (2010) on the herbicide isoxaben, a derivative of 5-aminoisoxazol, revealed its transformation into 5-isoxazolinone and other compounds under aqueous acid hydrolysis, indicating a unique soil metabolism pathway (Rouchaud, Gustin, Moulard, & Plisnier, 2010).

Chiral Compound Synthesis

- Organocatalytic Asymmetric Synthesis : Meng et al. (2013) developed a one-pot sequential conjugate addition/dearomative fluorination of isoxazol-5(4H)-ones, leading to chiral fluorinated isoxazol-5(4H)-ones. This process demonstrates the potential for creating stereocenters in organic synthesis (Meng, Zheng, Nie, Xiong, & Ma, 2013).

Drug Design and Pharmacology

- 5-HT3 Receptor Antagonists : Yang et al. (2010) identified 2-substituted benzoxazole carboxamides as potent functional 5-HT(3) receptor antagonists, useful in treating diseases related to 5-HT(3) receptor function, such as irritable bowel syndrome (IBS-D) (Yang, Fairfax, Maeng, Masih, Usyatinsky, Hassler, Isaacson, Fitzpatrick, Deorazio, Chen, Harding, Isherwood, Dobritsa, Christensen, Wierschke, Bliss, Peterson, Beer, Cioffi, Lynch, Rennells, Richards, Rust, Khmelnitsky, Cohen, & Manning, 2010).

Safety and Hazards

Properties

IUPAC Name |

5-amino-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZLNIKHHDHXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503619 | |

| Record name | 5-Amino-1,2-benzoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73498-28-9 | |

| Record name | 5-Amino-1,2-benzoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

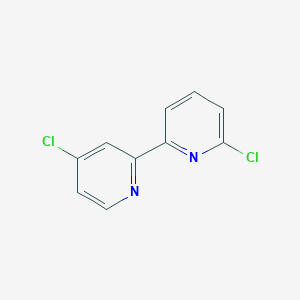

![5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B1601030.png)

![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B1601036.png)